![molecular formula C15H12FNO3 B250438 Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate, commonly known as MFCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFCB is a white crystalline powder that has a molecular weight of 301.29 g/mol and a melting point of 155-157°C.
Applications De Recherche Scientifique
MFCB has several potential applications in scientific research. It has been used as a building block for the synthesis of various compounds such as fluorinated benzamides, which have been shown to have anti-inflammatory and analgesic properties. MFCB has also been used in the synthesis of fluorinated peptides, which have been shown to have enhanced stability and bioactivity compared to their non-fluorinated counterparts. Additionally, MFCB has been used in the synthesis of fluorinated polymers, which have potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of MFCB is not well understood. However, it is believed that MFCB may act as an inhibitor of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. MFCB may also interact with ion channels and receptors in the nervous system, leading to analgesic effects.
Biochemical and Physiological Effects
MFCB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anxiolytic effects in mice. MFCB has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes in vitro. Additionally, MFCB has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MFCB has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to obtain derivatives with different properties. MFCB has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, MFCB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MFCB has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on MFCB. One direction is the synthesis of novel derivatives of MFCB with enhanced properties such as increased solubility or longer half-life in vivo. Another direction is the investigation of the mechanism of action of MFCB and its derivatives, which could lead to the development of new drugs for the treatment of inflammation, pain, and anxiety. Additionally, the use of MFCB and its derivatives in drug delivery and tissue engineering applications could be explored further.
Méthodes De Synthèse
The synthesis of MFCB involves the reaction between 2-fluoroaniline and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure MFCB.
Propriétés
Formule moléculaire |
C15H12FNO3 |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
methyl 4-[(2-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
Clé InChI |
KZGWYOONZHUZIG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
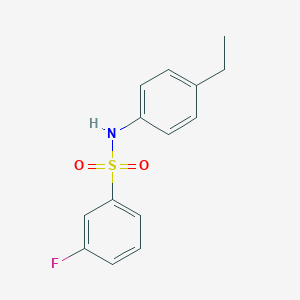
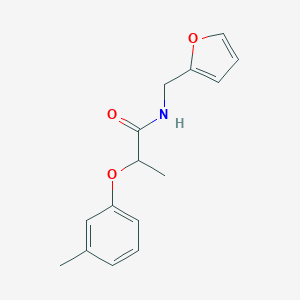
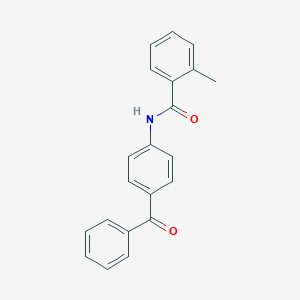
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
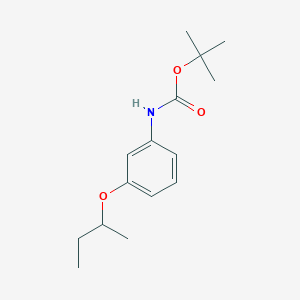
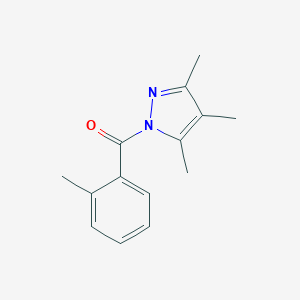
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)